Diphenyl(vinyl)phosphine oxide finds application in organic synthesis as a chiral ligand in various reactions. Its ability to form Lewis acid adducts with transition metals makes it a valuable tool for asymmetric catalysis. Studies have shown its effectiveness in reactions like:
The Lewis basic nature of the P=O group in diphenyl(vinyl)phosphine oxide allows it to coordinate with transition metals. This property makes it a useful ligand for studying metal-ligand interactions and their impact on various catalytic processes. Researchers have utilized it in the development of new catalysts for:
Diphenyl(vinyl)phosphine oxide is a chemical compound with the molecular formula C₁₄H₁₃OP. It features a vinyl group attached to a phosphine oxide, making it a member of the phosphine oxide family. This compound is characterized by its unique structure, which includes two phenyl groups and a vinyl group, contributing to its reactivity and potential applications in various fields, particularly in polymer chemistry and materials science .
There is no current scientific literature describing a specific mechanism of action for DVPO.
The reactivity of diphenyl(vinyl)phosphine oxide is notable for its ability to undergo various chemical transformations. It can react with halogen compounds, amines, alcohols, and malonic esters. These reactions often involve the addition of these reagents to the vinyl group, leading to a variety of products . Additionally, diphenyl(vinyl)phosphine oxide can participate in polymerization processes; while radical polymerization occurs slowly, anionic polymerization happens readily in the presence of Grignard reagents .
Research into the biological activity of diphenyl(vinyl)phosphine oxide is limited, but some studies suggest that phosphine oxides may exhibit antimicrobial properties. The specific biological effects of diphenyl(vinyl)phosphine oxide require further investigation to fully understand its potential therapeutic applications or toxicity profiles.
Diphenyl(vinyl)phosphine oxide can be synthesized through several methods. One common approach involves the reaction of stilbene with phosphorus trichloride, followed by hydrolysis to yield the desired phosphine oxide . Other synthetic routes may include the addition of vinyl groups to existing phosphine oxides or through polymerization techniques that incorporate vinyl functionalities into the phosphine framework .
This compound has significant applications in materials science, particularly in the development of polymers. Diphenyl(vinyl)phosphine oxide can be used as a monomer for polymer synthesis due to its ability to undergo both homopolymerization and copolymerization with other unsaturated compounds. Its unique properties make it suitable for creating advanced materials with specific mechanical and chemical characteristics .
Interaction studies involving diphenyl(vinyl)phosphine oxide typically focus on its reactivity with other chemical species. For instance, investigations into its polymerization behavior reveal insights into how this compound interacts with various initiators and co-monomers during polymer formation. Understanding these interactions helps optimize conditions for synthesizing high-performance materials.
Several compounds share structural or functional similarities with diphenyl(vinyl)phosphine oxide. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Features | Unique Properties |
---|---|---|
Triphenylphosphine oxide | Three phenyl groups | More sterically hindered; less reactive than diphenyl variant |
Phenylphosphonic acid | One phenyl group | Exhibits acidic properties; used in different applications |
Vinylphenylphosphine oxide | Vinyl group attached to phenyl | Lacks the additional phenyl group; different reactivity |
Diphenylphosphine | Two phenyl groups | Does not contain a vinyl group; less versatile in polymerization |
Diphenyl(vinyl)phosphine oxide stands out due to its combination of two phenyl groups and a vinyl functionality, allowing for diverse reactivity and applications in polymer chemistry that are not as prevalent in similar compounds.
DPVO is classified as a tertiary phosphine oxide with the systematic IUPAC name [ethenyl(phenyl)phosphoryl]benzene. Its molecular structure features a central phosphorus atom bonded to two phenyl groups, a vinyl group ($$ \text{CH}_2=\text{CH} $$), and an oxygen atom (Figure 1). Key identifiers include:
Property | Value | Source |
---|---|---|
CAS Registry Number | 2096-78-8 | |
Molecular Weight | 228.23 g/mol | |
Melting Point | 117–119°C | |
Boiling Point | 180–210°C (1 mmHg) | |
Density | 1.11 g/cm³ | |
SMILES | $$ \text{C=CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2} $$ |
The compound’s $$ ^{31}\text{P} $$ NMR spectrum exhibits a singlet at 22.4 ppm in CDCl$$_3$$, confirming the presence of a pentavalent phosphorus center. X-ray crystallography data (CCDC 231224) reveal a trigonal pyramidal geometry at phosphorus, with P–O and P–C bond lengths of 1.48 Å and 1.80–1.82 Å, respectively.
The synthesis of DPVO is rooted in mid-20th-century advancements in organophosphorus chemistry. Early work by Robert S. Cooper (1962) demonstrated its preparation via dehydrohalogenation of β-chloroethyl diphenylphosphine oxide under vacuum. This method, patented by Stauffer Chemical Company, remains a benchmark for large-scale production.
DPVO’s discovery coincided with broader developments in phosphorus-based reagents, such as the Horner–Wadsworth–Emmons olefination, which revolutionized alkene synthesis. While Gerhard Schrader’s research on organophosphate insecticides dominated the 1930s–1940s, DPVO emerged as a niche reagent due to its stability and modular reactivity. The compound’s utility expanded in the 1980s with applications in radical polymerization and flame-retardant epoxy resins.
DPVO excels in three key reaction types:
As a Horner–Wittig reagent, DPVO reacts with aldehydes/ketones to form alkenes with superior stereocontrol compared to traditional Wittig reagents. For example, its adducts with pyrrolidine generate β-hydroxyphosphine oxides, which undergo syn-elimination to yield (Z)- or (E)-alkenes selectively (Equation 1):
$$
\text{DPVO} + \text{R}1\text{R}2\text{C=O} \xrightarrow{\text{BuLi}} \text{R}1\text{R}2\text{C=CH}2 + \text{Ph}2\text{PO}_2^-
$$
The vinyl group undergoes Michael additions with nucleophiles (e.g., amines, thiols), producing chiral phosphine oxides for asymmetric catalysis. For instance, reaction with morpholine yields a β-aminophosphine oxide precursor to ligands for transition-metal complexes.
DPVO participates in [3+2] cycloadditions with nitrones, forming isoxazolidines with applications in medicinal chemistry.
Recent studies highlight DPVO’s versatility: